Acide 3-amino-4-méthylphénylboronique, chlorhydrate

Vue d'ensemble

Description

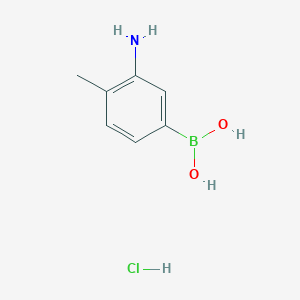

3-Amino-4-methylphenylboronic acid hydrochloride is an organic compound with the molecular formula C7H10BNO2 and a molecular weight of 150.97 g/mol . It is a boronic acid derivative, commonly used in organic synthesis and various chemical reactions. This compound is typically found as a white to gray to brown crystalline powder .

Applications De Recherche Scientifique

3-Amino-4-methylphenylboronic acid hydrochloride has a wide range of applications in scientific research :

Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: This compound is employed in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: It serves as an intermediate in the production of various chemicals and materials.

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with proteins and enzymes that have diol-containing residues, such as serine and threonine .

Mode of Action

3-Amino-4-methylphenylboronic acid hydrochloride is commonly used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent. The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid donates its organyl group to the palladium catalyst in a process known as transmetalation .

Biochemical Pathways

It’s worth noting that boronic acids can reversibly bind to diols, a functional group present in many biological molecules, potentially affecting multiple biochemical pathways .

Result of Action

As a boronic acid, it has the potential to interact with various biological molecules and affect cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-4-methylphenylboronic acid hydrochloride. For instance, the compound is water-soluble, which may influence its distribution in aqueous environments . Additionally, safety data indicates that it may cause skin and eye irritation, and may have respiratory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylphenylboronic acid hydrochloride can be achieved through several steps :

Formation of 2-Methylbenzeneboronic Acid Hydrochloride: React 2-methylbenzeneboronic acid with hydrochloric acid to form 2-methylbenzeneboronic acid hydrochloride.

Amination: React the 2-methylbenzeneboronic acid hydrochloride with ammonia or a primary amine to produce 3-amino-4-methylphenylboronic acid hydrochloride.

Purification: The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production methods for 3-Amino-4-methylphenylboronic acid hydrochloride typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-methylphenylboronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminophenylboronic acid: Similar structure but lacks the methyl group at the 4-position.

4-Aminophenylboronic acid: Similar structure but with the amino group at the 4-position instead of the 3-position.

3-Aminomethylphenylboronic acid: Contains an additional methyl group on the amino group.

Uniqueness

3-Amino-4-methylphenylboronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Activité Biologique

3-Amino-4-methylphenylboronic acid hydrochloride (3-AMB HCl) is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of 3-AMB HCl, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

3-AMB HCl has the molecular formula C₇H₁₁BClNO₂ and a molecular weight of approximately 150.97 g/mol. The compound features a boronic acid functional group attached to an aromatic ring, with an amino group at the 3-position and a methyl group at the 4-position. This configuration allows for diverse interactions with biological molecules, making it a valuable building block in organic synthesis and medicinal chemistry .

The biological activity of 3-AMB HCl is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : 3-AMB HCl can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity. This property is particularly relevant in the context of cancer therapeutics, where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways. This modulation can affect cellular processes such as apoptosis and cell proliferation .

Biological Activities

Research indicates that 3-AMB HCl exhibits several biological activities:

- Anticancer Properties : Studies have shown that 3-AMB HCl can induce apoptosis in cancer cells by activating caspase pathways. For instance, in vitro assays demonstrated that treatment with this compound led to a significant increase in apoptotic signals in various cancer cell lines, including MDA-MB-231 and Hs 578T .

-

Antimicrobial Effects : The compound has also been investigated for its potential antimicrobial properties. Its ability to disrupt bacterial cell functions suggests a promising avenue for developing new antibiotics2.

Table 1: Summary of Biological Activities of 3-Amino-4-methylphenylboronic Acid Hydrochloride

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of 3-AMB HCl on breast cancer cell lines. The results indicated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, specifically activated caspase-3 levels. The study concluded that 3-AMB HCl could serve as a lead compound for further development into anticancer agents due to its selective cytotoxicity against malignant cells .

Propriétés

IUPAC Name |

(3-amino-4-methylphenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFDOPYYSBQWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586010 | |

| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-95-2 | |

| Record name | (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.